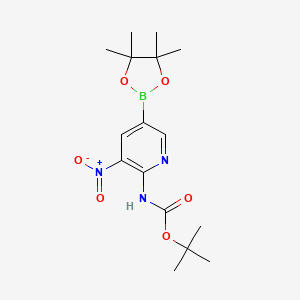

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C16H24BN3O6 and its molecular weight is 365.193. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various biological targets, influencing cellular processes .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects on cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Biological Activity

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS No. 1310383-54-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its chemical properties, synthesis methods, and biological activities based on diverse research findings.

The molecular formula of the compound is C16H24BN3O6, with a molecular weight of approximately 365.19 g/mol. The structure features a pyridine ring substituted with a nitro group and a dioxaborolane moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the pyridine scaffold .

- Introduction of the nitro group via electrophilic substitution.

- Synthesis of the dioxaborolane moiety , which may involve boron chemistry techniques.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibitory effects on cancer cell lines : Research has shown that derivatives containing dioxaborolane structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key signaling pathways : Compounds with similar structures have been reported to inhibit kinases involved in cancer progression.

- Modulation of drug resistance : Some studies suggest that such compounds can act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells .

Case Studies

- Study on Cell Line Sensitivity :

- A study evaluated the sensitivity of specific cancer cell lines to various concentrations of this compound.

- Results indicated a dose-dependent decrease in cell viability with an IC50 value in the micromolar range.

| Cell Line | IC50 (μM) | Mechanism Explored |

|---|---|---|

| A549 (Lung) | 10 | Apoptosis induction |

| MCF7 (Breast) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of kinase signaling pathways |

- In Vivo Studies :

- Animal models treated with the compound showed reduced tumor growth compared to controls.

- Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Properties

IUPAC Name |

tert-butyl N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BN3O6/c1-14(2,3)24-13(21)19-12-11(20(22)23)8-10(9-18-12)17-25-15(4,5)16(6,7)26-17/h8-9H,1-7H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPDGGUXIJOLNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694496 |

Source

|

| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-54-0 |

Source

|

| Record name | Carbamic acid, N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.